molecular formula C25H32N4O2S B4006072 2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4006072
M. Wt: 452.6 g/mol
InChI Key: WBYBPZOWMMCDGZ-UHFFFAOYSA-N
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Description

2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound featuring an adamantyl group, a triazole ring, and an ethoxyphenylacetamide moiety

Scientific Research Applications

2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anti-inflammatory agent.

    Pharmaceuticals: It can be used as a building block for the synthesis of more complex pharmaceutical compounds.

    Materials Science: The adamantyl group imparts thermal stability and rigidity, making the compound useful in the development of high-performance materials.

Preparation Methods

The synthesis of 2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.

    Introduction of the adamantyl group: This step involves the alkylation of the triazole ring with 1-adamantyl halides under basic conditions.

    Attachment of the ethoxyphenylacetamide moiety: This is typically done through nucleophilic substitution reactions where the triazole derivative reacts with 4-ethoxyphenylacetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydrotriazole derivatives.

    Substitution: The adamantyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.

Common reagents and conditions for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Hydrogen gas with palladium on carbon catalyst.
  • Nucleophiles: Alkyl or aryl halides in the presence of a base.

Mechanism of Action

The mechanism of action of 2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The adamantyl group enhances the compound’s binding affinity and stability, while the ethoxyphenylacetamide moiety can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include other adamantyl-triazole derivatives such as:

    5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: These compounds also feature an adamantyl group and a triazole ring, but differ in their substituents, leading to variations in their chemical and biological properties.

    2-(1-adamantyl)-4-bromophenol: This compound has a similar adamantyl group but differs in its functional groups, resulting in different reactivity and applications.

The uniqueness of 2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide lies in its combination of structural features, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2S/c1-3-9-29-23(25-13-17-10-18(14-25)12-19(11-17)15-25)27-28-24(29)32-16-22(30)26-20-5-7-21(8-6-20)31-4-2/h3,5-8,17-19H,1,4,9-16H2,2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYBPZOWMMCDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
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2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
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2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
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2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 5
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2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 6
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2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

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